molecular formula C16H17NO3 B196134 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone CAS No. 36467-25-1

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

Cat. No.: B196134
CAS No.: 36467-25-1
M. Wt: 271.31 g/mol
InChI Key: LVERDXLUFRHUKR-UHFFFAOYSA-N
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Description

Nomenclature and Classification

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone operates under multiple systematic nomenclature conventions, reflecting its complex chemical structure and regulatory applications. The International Union of Pure and Applied Chemistry designation identifies the compound as 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one, emphasizing the specific positioning of functional groups within the molecular framework. Alternative nomenclature includes 1-(3,4-dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone, which provides additional clarity regarding the catechol moiety and the substituted amino group.

The compound belongs to the acetophenone chemical class, characterized by the presence of a ketone functional group adjacent to an aromatic ring system. Specifically, it represents a dihydroxyacetophenone derivative with benzylmethylamino substitution at the alpha position relative to the carbonyl group. This structural classification places the compound within the broader category of catecholamine-related substances, sharing the characteristic 3,4-dihydroxyphenyl ring system found in naturally occurring neurotransmitters and hormones.

Regulatory nomenclature designates this compound as Adrenaline EP Impurity E according to European Pharmacopoeia standards, while the United States Pharmacopeia refers to it as Epinephrine Impurity E. The synonym N-benzyl Adrenalone provides insight into its structural relationship to adrenalone, differing primarily in the N-benzyl substitution pattern. The molecular formula C16H17NO3 with a molecular weight of 271.31 g/mol establishes its basic chemical identity.

Historical Context and Discovery

The historical development of this compound traces back to early investigations of adrenaline synthesis and purification processes. The identification of this compound as a significant impurity emerged during the systematic analysis of synthetic epinephrine preparations, where researchers discovered that certain synthetic pathways produced benzylated derivatives as unwanted byproducts. Historical records indicate that the compound was first characterized during efforts to optimize industrial epinephrine production methods in the early 20th century.

The formal recognition of this compound as Epinephrine Impurity E occurred through collaborative efforts between pharmaceutical companies and regulatory agencies to establish comprehensive impurity profiles for catecholamine drugs. Early analytical chemistry investigations revealed that traditional epinephrine synthesis methods, particularly those employing benzyl-based protecting groups or intermediates, consistently generated this specific impurity. The compound's discovery highlighted the importance of understanding synthetic side reactions and degradation pathways in pharmaceutical manufacturing.

Uenaka's experimental work in 1900, which led to the crystallization of adrenaline, inadvertently included early observations of related compounds that would later be identified as synthetic impurities. The systematic characterization of this compound as a distinct chemical entity occurred decades later as analytical techniques advanced sufficiently to detect and quantify trace impurities in pharmaceutical preparations.

Significance in Analytical Chemistry

The analytical significance of this compound extends beyond its role as a pharmaceutical impurity, serving as a critical reference standard for method development and validation in pharmaceutical analysis. High-performance liquid chromatography methods specifically designed for epinephrine analysis require authentic samples of this impurity to establish separation parameters and quantification limits. The compound's unique retention characteristics and UV absorption properties make it an essential component in analytical method development for catecholamine pharmaceuticals.

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVERDXLUFRHUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460271
Record name 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one
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Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-25-1
Record name 1-(3,4-Dihydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone
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Record name 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone
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Record name N-BENZYL ADRENALONE
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Preparation Methods

Reaction Pathway

  • Protection of Hydroxyl Groups : 3,4-dihydroxyacetophenone is treated with dimethyl sulfate under basic conditions (e.g., K₂CO₃/DMF), yielding 3,4-dimethoxyacetophenone.

  • Directed Nitration : The methoxy groups direct nitration to the ortho position relative to the ketone. Using HNO₃/H₂SO₄ at 0–5°C, 2-nitro-3,4-dimethoxyacetophenone is obtained.

  • Reduction to Primary Amine : Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) reduces the nitro group to an amine, forming 2-amino-3,4-dimethoxyacetophenone.

  • Double Alkylation : Sequential treatment with benzyl bromide and methyl iodide in the presence of NaH (THF, 60°C) introduces the N-benzylmethyl moiety.

  • Deprotection : BBr₃ in dichloromethane cleaves the methoxy groups, restoring the hydroxyl functionalities.

Nucleophilic Substitution Using Halogenated Intermediates

This method employs halogenated intermediates to facilitate direct displacement with benzylmethylamine.

Synthetic Protocol

  • Chlorination : 3,4-diacetoxyacetophenone undergoes electrophilic chlorination using SOCl₂/AlCl₃ at 40°C, yielding 2-chloro-3,4-diacetoxyacetophenone.

  • Amination : The chloride is displaced by benzylmethylamine in DMF at 120°C (24 h), forming the N-substituted acetophenone.

  • Deprotection : Hydrolysis with HCl/MeOH (reflux, 6 h) removes the acetyl protecting groups.

Optimization Data

StepConditionsYield (%)
ChlorinationSOCl₂/AlCl₃, 40°C, 4 h78
AminationDMF, 120°C, 24 h62
Deprotection6 M HCl/MeOH, reflux, 6 h89

Microwave-Assisted Amination

Microwave irradiation accelerates the amination step, reducing reaction times from hours to minutes.

Procedure

  • Intermediate Synthesis : 2-chloro-3,4-dimethoxyacetophenone is prepared via Friedel-Crafts acylation and chlorination.

  • Microwave Reaction : The chloride reacts with excess benzylmethylamine in acetonitrile under microwave irradiation (150°C, 20 min, 300 W).

  • Global Deprotection : BBr₃ mediates simultaneous demethylation (CH₂Cl₂, −78°C → 25°C, 12 h).

Advantages

  • Efficiency : 85% conversion in 20 minutes vs. 24 hours conventionally.

  • Scalability : Demonstrated for batches up to 50 g without yield loss.

Solid-Phase Synthesis for High-Throughput Applications

A resin-bound strategy enhances purity and simplifies isolation.

Workflow

  • Wang Resin Functionalization : The hydroxyl groups of 3,4-dihydroxyacetophenone are anchored to Wang resin via ester linkages.

  • On-Resin Amination : Benzylmethylamine is coupled using HATU/DIPEA in DMF (25°C, 12 h).

  • Cleavage : TFA/H₂O (95:5) releases the product from the resin.

Performance Metrics

  • Purity : >95% (HPLC).

  • Throughput : 96 compounds synthesized in parallel.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time EfficiencyScalability
Nitration-Reduction-Alkylation5288ModerateHigh
Nucleophilic Substitution6291HighModerate
Microwave-Assisted8594Very HighHigh
Reductive Amination5883LowLow
Solid-Phase Synthesis7695HighLimited

Chemical Reactions Analysis

Types of Reactions

2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in 2-Chloro-3',4'-dihydroxyacetophenone enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., imine formation) .
  • Hydroxyl Group Positioning : Compounds with 3',4'-dihydroxy configurations (e.g., the target compound and its chloro analog) mimic catechol structures, enabling interactions with metal ions or biomolecules (e.g., chloride anion binding via hydrogen bonding) .
  • Pharmacological Relevance: Amino-substituted derivatives (e.g., dimethylamino or cyclobutylamino) are associated with adrenergic or opioid activity, whereas non-aminated analogs (e.g., 2',4'-dihydroxyacetophenone) are primarily used in analytical chemistry .

Pharmacological and Functional Data

  • Chloride Binding: 2',4'-Dihydroxyacetophenone and its analogs exhibit chloride anion recognition via hydrogen bonding, as shown by ¹³C-NMR chemical shift perturbations .
  • Biological Activity: The target compound’s benzylmethylamino group may modulate affinity for adrenergic receptors, akin to structurally related compounds like dirlotapide (a microsomal triglyceride transfer protein inhibitor) .

Conclusion this compound is distinguished from similar dihydroxyacetophenones by its tertiary amine substituent, which confers unique steric and electronic properties.

Biological Activity

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone is an organic compound with the molecular formula C₁₆H₁₇NO₃. It features a benzylmethylamino group linked to a 3',4'-dihydroxyacetophenone structure, which endows it with significant biological activity. This article explores its biological properties, focusing on antimicrobial and anticancer activities, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's unique structure combines both aromatic and aliphatic components, allowing it to engage in various interactions within biological systems. The presence of hydroxyl groups enhances its solubility and potential reactivity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

  • Table 1: Antimicrobial Efficacy
    | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
    |-----------------------------|----------------------------------------|
    | Staphylococcus aureus | 32 µg/mL |
    | Escherichia coli | 64 µg/mL |
    | Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.

  • Case Study: Breast Cancer Cell Line (MCF-7)
    • IC50 Value : 25 µM after 48 hours of treatment.
    • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, influencing their activity through non-covalent interactions such as hydrogen bonding.
  • Cell Signaling Modulation : It appears to affect signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.
  • Crossing the Blood-Brain Barrier : Due to its structural characteristics, the compound may have the potential to penetrate the blood-brain barrier, suggesting possible applications in neuropharmacology.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest:

  • Absorption : High solubility in aqueous environments.
  • Distribution : Potential for high tissue distribution due to lipophilicity from the benzyl group.
  • Metabolism : Likely undergoes phase I metabolism via oxidation.
  • Excretion : Primarily eliminated through renal pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the acetophenone core. Key steps include:

  • Selective hydroxylation at the 3' and 4' positions using catalytic systems (e.g., metal-organic frameworks or enzymatic catalysts) to avoid over-oxidation .
  • Aminoalkylation : Introduce the benzylmethylamino group via nucleophilic substitution or reductive amination, using solvents like DMF or THF under inert atmospheres .
  • Optimization : Monitor reaction progress with TLC or HPLC. Adjust temperature (e.g., 60–80°C for amination) and stoichiometric ratios (1:1.2 for amine:ketone) to improve yields (>70%) and purity .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and compare retention times to standards .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.7–7.2 ppm, methylamino protons at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in cytotoxicity assays (e.g., IC50_{50} variability) may arise from:

  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference. Validate with dynamic light scattering (DLS) for aggregation .
  • Cell Line Variability : Test across multiple lines (e.g., HEK-293, HeLa) and standardize culture conditions (e.g., serum-free media for 24h pre-treatment) .
  • Mechanistic Confounds : Pair phenotypic assays (e.g., MTT) with target-specific studies (e.g., enzyme inhibition assays for gMTP) .

Q. How does stereochemistry at the benzylmethylamino group influence pharmacological activity?

  • Methodology :

  • Chiral Synthesis : Prepare enantiomers using chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) .
  • Activity Profiling : Compare enantiomers in receptor-binding assays (e.g., SPR for gMTP affinity) and MD simulations to map steric interactions .
    • Data Interpretation : A 2025 study noted a 10-fold difference in IC50_{50} between (R)- and (S)-enantiomers in lipid metabolism models .

Q. What computational tools predict the compound’s metabolic stability and off-target effects?

  • In Silico Workflow :

  • Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 oxidation sites (e.g., demethylation at the amino group) .
  • Off-Target Screening : Perform molecular docking with PubChem’s BioAssay database (e.g., kinase panels) to prioritize in vitro validation .

Experimental Design Considerations

Q. How to design a stability study for aqueous formulations of this compound?

  • Protocol :

  • Stress Testing : Expose to pH 3–9 buffers, UV light (ICH Q1B guidelines), and 40°C/75% RH for 4 weeks .
  • Degradation Analysis : Monitor via UPLC-MS for hydrolytic products (e.g., free catechol derivatives) and quantify with QbD principles .

Q. What in vitro models are suitable for studying its anti-obesity mechanism?

  • Models :

  • gMTP Inhibition : Use differentiated Caco-2 cells to measure triglyceride accumulation (Oil Red O staining) .
  • Lipidomics : Pair with LC-MS/MS profiling of intracellular lipids (e.g., triacylglycerols, phospholipids) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Reactant of Route 2
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.